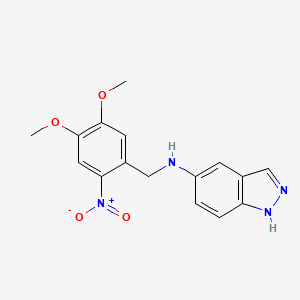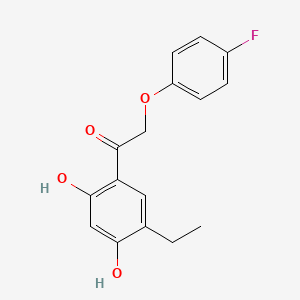![molecular formula C14H19NO3 B5725023 2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B5725023.png)
2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate, also known as MBAPA, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool.
Mécanisme D'action
The mechanism of action of 2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate involves the formation of a complex between the compound and copper ions. This complex results in a change in the fluorescence properties of this compound, allowing for the detection and quantification of copper ions in biological samples. The exact mechanism of this complex formation is still being studied, but it is believed to involve the coordination of the carbonyl and amino groups of this compound with the copper ion.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or organisms. This makes it a safe and reliable tool for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate is its high specificity for copper ions, allowing for accurate detection and quantification of these ions in biological samples. Additionally, its fluorescent properties make it easy to measure and visualize. However, this compound does have some limitations, including its limited solubility in water and its sensitivity to pH and other environmental factors. These limitations must be taken into account when designing experiments using this compound.
Orientations Futures
There are several potential future directions for research involving 2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate. One area of interest is the development of new fluorescent probes based on the this compound structure that can detect other metal ions or molecules of interest. Additionally, further studies are needed to fully understand the mechanism of complex formation between this compound and copper ions, as well as the role of copper ions in various biological processes. Finally, the use of this compound in clinical applications, such as the diagnosis and treatment of copper-related diseases, is an area of ongoing research.
Méthodes De Synthèse
2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate can be synthesized through a multi-step process that involves the reaction of 2-bromoacetophenone with tert-butylamine, followed by the addition of acetyl chloride and 3-methylbutylamine. The final product is obtained through purification using chromatography techniques. This method has been shown to yield high purity this compound, making it suitable for use in scientific research.
Applications De Recherche Scientifique
2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate has been primarily used as a fluorescent probe for the detection of metal ions, particularly copper ions, in biological samples. Its unique chemical structure allows it to bind specifically to copper ions, resulting in a fluorescent signal that can be measured and quantified. This property has made this compound a valuable tool in the study of copper homeostasis and copper-related diseases, such as Wilson's disease.
Propriétés
IUPAC Name |
[2-(3-methylbutylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)8-9-15-14(17)12-6-4-5-7-13(12)18-11(3)16/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLLOTUINKTPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)






![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5725012.png)
![2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5725021.png)

![3-[(2-chlorobenzyl)thio]-5-cyclohexyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B5725033.png)
